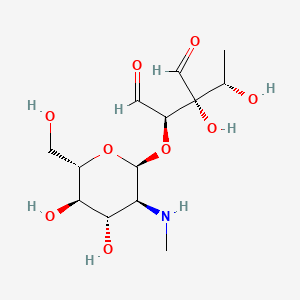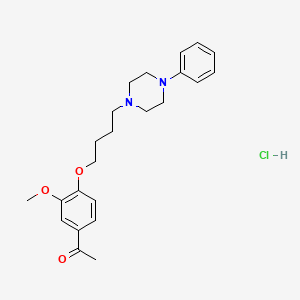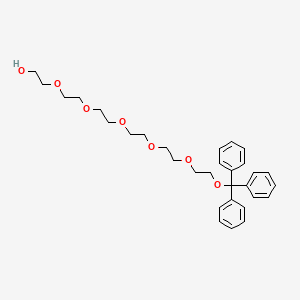
Tr-PEG7
Übersicht
Beschreibung
Tr-PEG7 is a PEG linker containing a trityl alcohol protecting group . The trityl group can be removed under acidic conditions or through hydrogenolysis . The hydrophilic PEG linker increases the water solubility properties of compounds . Increasing the number of ethylene glycol units within a PEG chain improves their water solubility properties .
Molecular Structure Analysis
Tr-PEG7 has a molecular formula of C31H40O7 . It contains a TBDMS alcohol protecting group and a terminal hydroxyl group . The TBDMS can be removed in the presence of acetyl chloride .Chemical Reactions Analysis
The trityl group in Tr-PEG7 can be removed under acidic conditions or through hydrogenolysis . The hydroxyl group can be derivatized to other reactive functional groups for conjugation .Physical And Chemical Properties Analysis
Tr-PEG7 has a molecular weight of 524.7 g/mol . The hydrophilic PEG linker increases the water solubility properties of compounds .Wissenschaftliche Forschungsanwendungen
-
Drug Delivery
-
Medical Research
-
Nanotechnology
-
Cell Culture
-
Proteomics
-
Chemical Synthesis
- Tr-PEG7 is used in the field of chemical synthesis .
- It contains a trityl alcohol protecting group which can be removed under acidic conditions or through hydrogenolysis . This makes it useful in the synthesis of complex molecules where certain functional groups need to be protected during certain steps of the synthesis.
-
Separation Science
- Tr-PEG7 can be used in the field of separation science .
- Poly(ethylene)glycol (PEG), the family of compounds to which Tr-PEG7 belongs, has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
-
Bioconjugation
- Tr-PEG7 is used in the field of bioconjugation .
- It can be used to attach various biomolecules to each other or to surfaces . This can be useful in a variety of applications, such as the creation of bioactive surfaces, the immobilization of enzymes, or the construction of antibody-drug conjugates .
- The methods of application would involve using Tr-PEG7 as a linker molecule in a bioconjugation reaction. The specific procedures would depend on the molecules being conjugated and the desired outcome of the conjugation .
- The outcomes of this application can include the creation of new bioactive materials, the development of new therapeutic agents, or the enhancement of biotechnological processes .
-
Surface Modification
- Tr-PEG7 can be used in the field of surface modification .
- It can be used to modify the surface properties of various materials, such as metals, ceramics, or polymers . This can be useful in a variety of applications, such as the creation of anti-fouling surfaces, the improvement of biocompatibility, or the enhancement of adhesion properties .
- The methods of application would involve using Tr-PEG7 in a surface modification reaction. The specific procedures would depend on the material being modified and the desired outcome of the modification .
- The outcomes of this application can include the creation of new materials with improved properties, the enhancement of biocompatibility, or the reduction of fouling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVXYMFPGMBKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tr-PEG7 | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-butyl]-3-phenyl-acrylamide](/img/structure/B1682475.png)
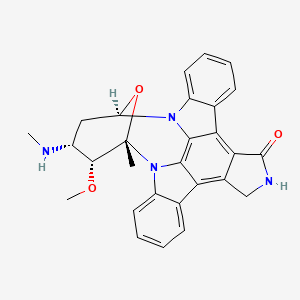
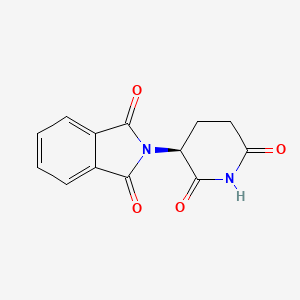
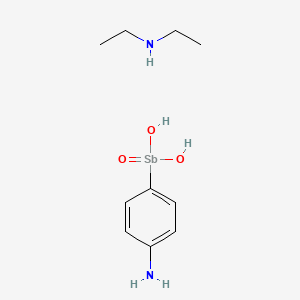

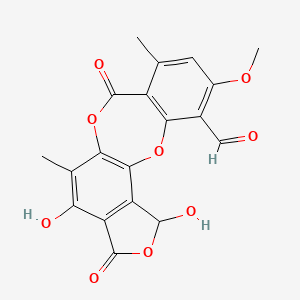
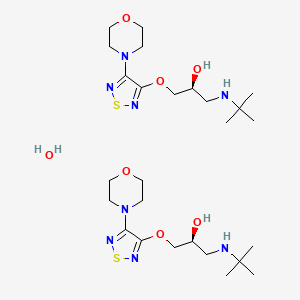
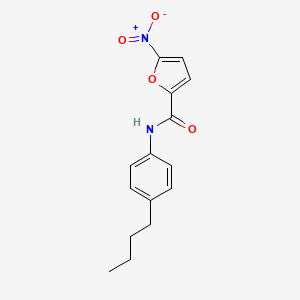
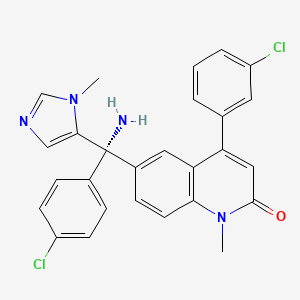
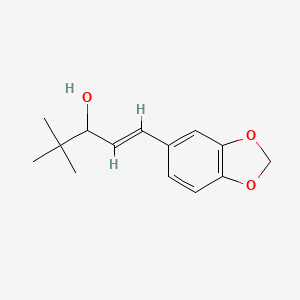
![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)
![2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1682493.png)
